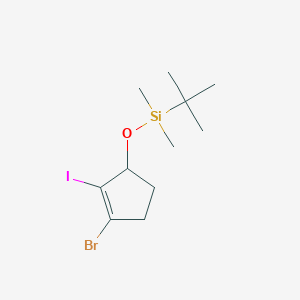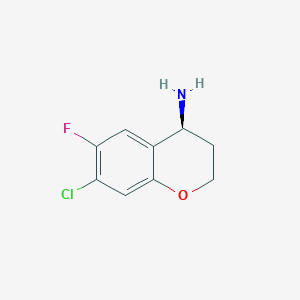
(S)-7-Chloro-6-fluorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Chloro-6-fluorochroman-4-amine is a chiral compound belonging to the class of chroman derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorine atom at the 6th position of the chroman ring, along with an amine group at the 4th position. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-fluorochroman-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 4th position. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-Chloro-6-fluorochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted chroman derivatives.
Applications De Recherche Scientifique
(S)-7-Chloro-6-fluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-7-Chloro-6-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-7-Chloro-6-fluorochroman-4-amine include other chroman derivatives with different substituents, such as:
- (S)-7-Chloro-6-fluorochroman-4-ol
- (S)-7-Chloro-6-fluorochroman-4-carboxylic acid
- (S)-7-Chloro-6-fluorochroman-4-methylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of chlorine, fluorine, and amine substituents, along with its (S) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
(4S)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m0/s1 |
Clé InChI |
MJRGSBZCZMUEEO-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@H]1N)F)Cl |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)

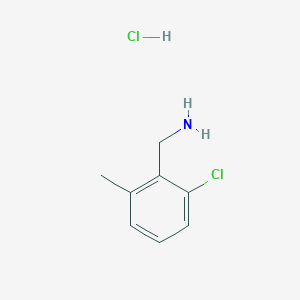
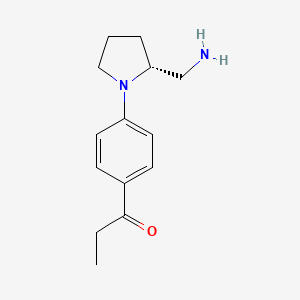
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)

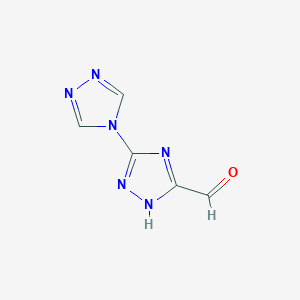
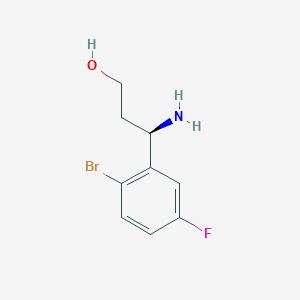
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)

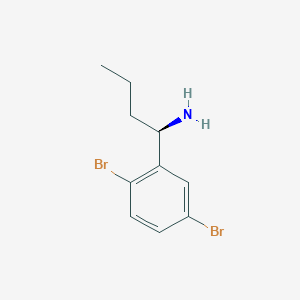
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
